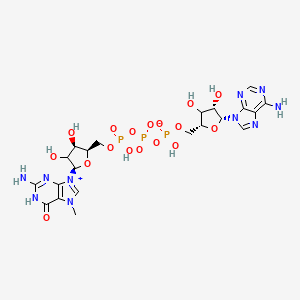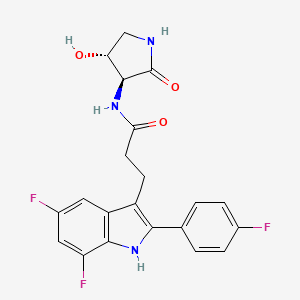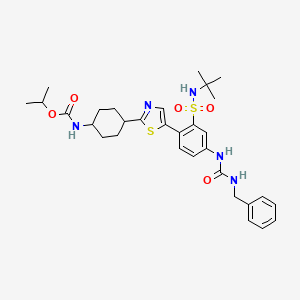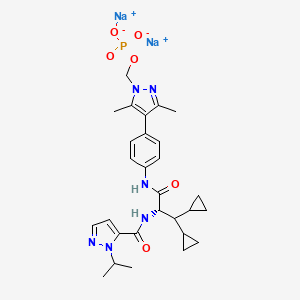
m7GpppA (diammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium, commonly referred to as m7GpppA (diammonium), is a dinucleotide cap analog. This compound is significant in the study of RNA biology as it mimics the natural cap structure found at the 5’ end of eukaryotic messenger RNA (mRNA). The cap structure is crucial for mRNA stability, efficient translation, and protection from exonuclease degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-Methyl-guanosine-5’-triphosphate-5’-adenosine involves the chemical coupling of N7-methyl-guanosine with adenosine through a triphosphate bridge. The reaction typically requires the use of phosphorylating agents and coupling reagents under controlled conditions to ensure the formation of the desired triphosphate linkage .
Industrial Production Methods
Industrial production of N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium involves large-scale chemical synthesis using automated synthesizers. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N7-Methyl-guanosine-5’-triphosphate-5’-adenosine undergoes various chemical reactions, including:
Methylation: The compound can be methylated at specific positions to form different analogs.
Hydrolysis: The triphosphate linkage can be hydrolyzed under acidic or enzymatic conditions.
Oxidation and Reduction: The guanosine and adenosine moieties can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Methylation: S-adenosyl-L-methionine (SAM) is commonly used as a methyl donor.
Hydrolysis: Acidic conditions or specific nucleases are used to hydrolyze the triphosphate linkage.
Oxidation and Reduction: Various oxidizing and reducing agents, such as hydrogen peroxide and sodium borohydride, are used.
Major Products Formed
The major products formed from these reactions include methylated analogs, monophosphate and diphosphate derivatives, and oxidized or reduced forms of the nucleosides .
Scientific Research Applications
N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium has several scientific research applications:
Chemistry: Used as a model compound to study the chemical properties of RNA caps.
Biology: Utilized in in vitro transcription assays to produce capped RNA for various biological studies.
Medicine: Investigated for its potential in developing antiviral therapies by targeting viral RNA capping mechanisms.
Industry: Employed in the synthesis of capped RNA for therapeutic applications, including mRNA vaccines.
Mechanism of Action
The mechanism of action of N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium involves its incorporation into RNA molecules during transcription. The compound mimics the natural cap structure, enhancing the stability and translation efficiency of the RNA. It interacts with cap-binding proteins and translation initiation factors, facilitating the formation of the initiation complex for protein synthesis .
Comparison with Similar Compounds
Similar Compounds
N7-Methyl-guanosine-5’-triphosphate-5’-guanosine (m7GpppG): Another dinucleotide cap analog used in similar applications.
Trimethylguanosine cap (m3GpppN): Found in small nuclear RNAs (snRNAs) and involved in RNA splicing.
Cap-4 structure (m7Gpppm3 6,6,2′ Apm2′ Apm2′ Cpm2 3,2′ U): Highly methylated cap structure found in kinetoplastid mRNAs.
Uniqueness
N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium is unique due to its specific structure that closely mimics the natural mRNA cap, making it highly effective in studies related to RNA stability, translation, and antiviral research .
Properties
Molecular Formula |
C21H29N10O17P3 |
|---|---|
Molecular Weight |
786.4 g/mol |
IUPAC Name |
[[(2R,3R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C21H29N10O17P3/c1-29-6-31(17-10(29)18(36)28-21(23)27-17)20-14(35)12(33)8(46-20)3-44-50(39,40)48-51(41,42)47-49(37,38)43-2-7-11(32)13(34)19(45-7)30-5-26-9-15(22)24-4-25-16(9)30/h4-8,11-14,19-20,32-35H,2-3H2,1H3,(H7-,22,23,24,25,27,28,36,37,38,39,40,41,42)/t7-,8-,11?,12+,13+,14?,19-,20-/m1/s1 |
InChI Key |
QQOHNVHGNZYSBP-SNGCHKTOSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10831861.png)
![N-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]decanediamide](/img/structure/B10831864.png)

![5-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10831887.png)

![[(3aR,4R,6E,9S,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831892.png)


![4-fluoro-7-methyl-N-[(1R,3S)-3-[(3S)-3-[methyl(methylsulfonyl)amino]pyrrolidin-1-yl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B10831913.png)

![(2S)-5-(carbamoylamino)-N-[4-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide](/img/structure/B10831927.png)



